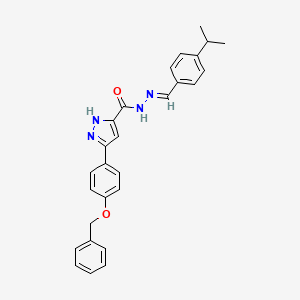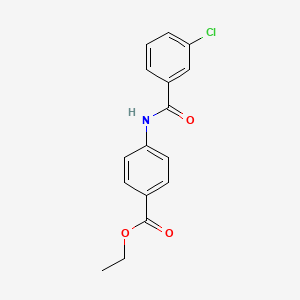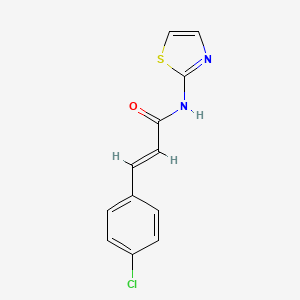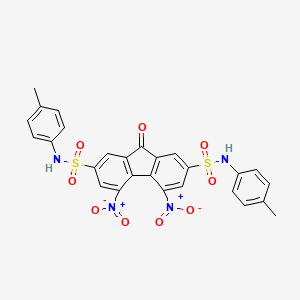
5(4-Benzyloxy-PH)2H-pyrazole-3carboxylic acid (4-isopropyl-benzylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(4-Benzyloxy-PH)2H-pyrazole-3carboxylic acid (4-isopropyl-benzylidene)hydrazide is a complex organic compound with the molecular formula C27H26N4O2 and a molecular weight of 438.534 g/mol . This compound is part of a class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5(4-Benzyloxy-PH)2H-pyrazole-3carboxylic acid (4-isopropyl-benzylidene)hydrazide typically involves multiple steps, starting from the appropriate pyrazole precursor. The synthetic route often includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the reaction of the pyrazole intermediate with benzyl bromide in the presence of a base such as potassium carbonate.
Carboxylation: The pyrazole derivative is then carboxylated using carbon dioxide under high pressure and temperature.
Formation of the hydrazide: The final step involves the reaction of the carboxylic acid derivative with hydrazine hydrate to form the hydrazide.
Chemical Reactions Analysis
5(4-Benzyloxy-PH)2H-pyrazole-3carboxylic acid (4-isopropyl-benzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5(4-Benzyloxy-PH)2H-pyrazole-3carboxylic acid (4-isopropyl-benzylidene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5(4-Benzyloxy-PH)2H-pyrazole-3carboxylic acid (4-isopropyl-benzylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
5(4-Benzyloxy-PH)2H-pyrazole-3carboxylic acid (4-isopropyl-benzylidene)hydrazide can be compared with other similar compounds, such as:
5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid (2-HO-benzylidene)-hydrazide: This compound has a similar structure but with a hydroxyl group instead of an isopropyl group.
5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid (2-Cl-benzylidene)-hydrazide: This compound contains a chlorine atom instead of an isopropyl group.
5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid (4-HO-3-MeO-benzylidene)-hydrazide: This compound has both hydroxyl and methoxy groups in place of the isopropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C27H26N4O2 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-(4-phenylmethoxyphenyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H26N4O2/c1-19(2)22-10-8-20(9-11-22)17-28-31-27(32)26-16-25(29-30-26)23-12-14-24(15-13-23)33-18-21-6-4-3-5-7-21/h3-17,19H,18H2,1-2H3,(H,29,30)(H,31,32)/b28-17+ |
InChI Key |
YEPDOZBATZZCGM-OGLMXYFKSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide](/img/structure/B11699435.png)



![3-bromo-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B11699461.png)
![3-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11699465.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide](/img/structure/B11699468.png)
![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11699489.png)
![ethyl 4-[(2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoate](/img/structure/B11699492.png)
![(5E)-1-(3-chlorophenyl)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11699498.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11699500.png)


